molecular formula C15H20N4O2 B6623976 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea

Katalognummer B6623976
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: WWWRMZFIKUKEHR-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules that have been shown to have a wide range of biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, MP-10 increases the levels of EETs, which may have therapeutic benefits in a variety of disease states.

Wirkmechanismus

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea acts as a small molecule inhibitor of sEH, which is an enzyme that is involved in the metabolism of EETs. EETs are lipid signaling molecules that have been shown to have a wide range of biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting sEH, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea increases the levels of EETs, which may have therapeutic benefits in a variety of disease states.
Biochemical and Physiological Effects
1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been shown to have a wide range of biochemical and physiological effects in animal models. These effects include:
- Increased levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects
- Decreased levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6
- Improved endothelial function and vasodilation
- Reduced blood pressure and improved cardiac function
- Improved glucose tolerance and insulin sensitivity

Vorteile Und Einschränkungen Für Laborexperimente

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Well-characterized mechanism of action
- Availability of synthetic methods for production
- Ability to modulate levels of EETs in vivo
- Potential for therapeutic applications in a variety of disease states
Some of the limitations include:
- Limited solubility in aqueous solutions
- Potential for off-target effects due to inhibition of other enzymes in addition to sEH
- Limited data on long-term safety and toxicity

Zukünftige Richtungen

There are several future directions for research on 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea and its potential therapeutic applications. Some of these directions include:
- Further characterization of the biochemical and physiological effects of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in animal models and human clinical trials
- Development of more selective sEH inhibitors with improved pharmacokinetic properties
- Investigation of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in combination with other therapies for the treatment of hypertension, diabetes, and other disease states
- Exploration of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in the prevention of cardiovascular disease and other chronic diseases
- Investigation of the potential use of 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea in the treatment of neurological diseases, such as Alzheimer's and Parkinson's disease, which have been linked to inflammation and oxidative stress.

Synthesemethoden

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 3-(1-methylpyrazol-4-yl)benzaldehyde with (R)-2-chloro-1-propanol in the presence of a base to form the intermediate 3-((R)-2-hydroxypropyl)benzaldehyde. The second step involves the reaction of this intermediate with urea in the presence of a catalyst to form the final product, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea.

Wissenschaftliche Forschungsanwendungen

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been extensively studied for its potential therapeutic applications in a variety of disease states, including hypertension, diabetes, inflammation, and cardiovascular disease. In animal models, 1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea has been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects, which may be beneficial in the treatment of these diseases.

Eigenschaften

IUPAC Name

1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11(20)7-16-15(21)17-8-12-4-3-5-13(6-12)14-9-18-19(2)10-14/h3-6,9-11,20H,7-8H2,1-2H3,(H2,16,17,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRMZFIKUKEHR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)NCC1=CC(=CC=C1)C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.